4-Methoxy-6-piperidin-4-yloxypyrimidine
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Overview
Description
4-Methoxy-6-piperidin-4-yloxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperidin-4-yloxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-piperidin-4-yloxypyrimidine typically involves the reaction of 4-methoxypyrimidine with piperidine derivatives under specific conditions. One common method includes:
Starting Materials: 4-methoxypyrimidine and piperidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-methoxypyrimidine is reacted with piperidine under reflux conditions, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-piperidin-4-yloxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of 4-formyl-6-piperidin-4-yloxypyrimidine.
Reduction: Formation of this compound derivatives with reduced pyrimidine rings.
Substitution: Formation of 4-amino-6-piperidin-4-yloxypyrimidine or 4-thio-6-piperidin-4-yloxypyrimidine.
Scientific Research Applications
4-Methoxy-6-piperidin-4-yloxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-piperidin-4-yloxypyrimidine depends on its specific application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The piperidine moiety can enhance binding affinity to biological targets.
Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-(4-pyridinyl)pyrimidine: Similar structure but with a pyridinyl group instead of a piperidin-4-yloxy group.
4-Methoxy-6-methyl-2-(piperidin-4-yloxy)pyrimidine: Similar structure with an additional methyl group.
Uniqueness
4-Methoxy-6-piperidin-4-yloxypyrimidine is unique due to the presence of both methoxy and piperidin-4-yloxy groups, which can impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-methoxy-6-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C10H15N3O2/c1-14-9-6-10(13-7-12-9)15-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3 |
InChI Key |
CDDMGDRZFIZGDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=N1)OC2CCNCC2 |
Origin of Product |
United States |
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